5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic name of this compound adheres to IUPAC Recommendations 2017 for flavonoid nomenclature. The parent structure is chromen-4-one , a bicyclic system comprising a benzopyran-4-one skeleton. Substituents are enumerated as follows:
- 5-Hydroxy : A hydroxyl group at position 5 of the chromen-4-one core.
- 7-Methoxy : A methoxy group at position 7.
- 3-O-β-D-glucopyranosyl : A β-D-glucopyranosyl unit linked via an oxygen atom at position 3.
- 2-[4-O-β-D-glucopyranosylphenyl] : A phenyl ring substituted at position 4 with another β-D-glucopyranosyl group, itself attached to position 2 of the chromen-4-one.
The stereochemical descriptors (2S,3R,4S,5S,6R) for both glucopyranosyl moieties confirm their β-D-configuration, consistent with natural glycosides. The full systematic name explicitly defines the substitution pattern, stereochemistry, and glycosidic linkages, distinguishing it from simpler mono- or diglycosylated flavonoids.
Molecular Architecture: Chromen-4-one Core and Glycosidic Substituents
The compound’s structure comprises three key domains:
Chromen-4-one Core
The chromen-4-one system (flavone backbone) consists of a benzopyran ring with a ketone at position 4. Substituents on this core include:
Glycosidic Substituents
Two β-D-glucopyranosyl units are attached via O-glycosidic bonds :
- Position 3 : A glucopyranosyl group linked to the chromen-4-one core.
- Position 4' of the phenyl ring : A second glucopyranosyl group, forming a diglycosylated structure.
The glucopyranosyl units adopt a ^4C~1~ chair conformation, with hydroxyl groups in equatorial orientations, stabilizing the molecule through intramolecular hydrogen bonds.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent structure | Chromen-4-one (flavone) |
| Substituents | 5-hydroxy, 7-methoxy, 3-O-β-D-glucopyranosyl, 4'-O-β-D-glucopyranosylphenyl |
| Glycosidic linkages | β(1→) for both glucopyranosyl units |
| Molecular formula | C~27~H~30~O~15~ |
Stereochemical Configuration of β-D-Glucopyranosyl Moieties
The glucopyranosyl units exhibit β-D-configuration , as defined by their (2S,3R,4S,5S,6R) stereodescriptors. This configuration aligns with naturally occurring β-D-glucopyranosides, where:
- C1 (anomeric carbon) : β-orientation (equatorial position of the glycosidic oxygen).
- Hydroxymethyl group (C6) : Axial position in the ^4C~1~ chair conformation.
The stereochemical integrity of these moieties is critical for biological interactions, as enzymes and receptors often exhibit specificity for β-linked glycosides. For example, rutin (quercetin-3-O-rutinoside) shares similar β-glycosidic linkages, which influence its bioavailability and metabolic stability.
Comparative Analysis with Related Flavonoid Diglycosides
This compound belongs to the flavone diglycoside subclass, distinguished by its dual glucopyranosyl substitutions. Key comparisons include:
Linarin (Acacetin-7-O-rutinoside)
Hesperidin (Hesperetin-7-O-rutinoside)
Rutin (Quercetin-3-O-rutinoside)
- Aglycone : Quercetin (3,5,7,3',4'-pentahydroxyflavone).
- Glycosylation : Rutinoside at position 3.
- Functional contrast : Additional hydroxyl groups on quercetin enhance antioxidant capacity.
Table 2: Comparative Analysis of Flavonoid Diglycosides
Properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKUPKKMALLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this diglycosylated flavonoid requires a multi-step approach involving:
- Preparation of the appropriately substituted flavone core
- Protection of key hydroxyl groups
- Sequential regioselective glycosylation
- Deprotection of protecting groups
Retrosynthetic Analysis
The retrosynthetic analysis reveals three key disconnections:
Target compound → 3-O-glycosylation → 4'-O-glycosylation → 5,7-disubstituted flavone core
Preparation of the Flavone Core
Synthesis of 5-Hydroxy-7-methoxyflavone Intermediate
The preparation of the 5-hydroxy-7-methoxy-chromen-4-one core follows established methods for flavone synthesis, with specific modifications for the required substitution pattern.
Method A: Baker-Venkataraman Rearrangement
This classical approach involves the following sequence:
- Acylation of 2-hydroxy-4-methoxyacetophenone with an appropriate benzoyl chloride
- Base-catalyzed Baker-Venkataraman rearrangement
- Acid-catalyzed cyclization to form the chromen-4-one ring
Reaction Scheme:
2-hydroxy-4-methoxyacetophenone + 4-hydroxybenzoyl chloride →
ester intermediate →
β-diketone (Baker-Venkataraman rearrangement) →
5-hydroxy-7-methoxyflavone
Reagents and Conditions:
- Acylation: Pyridine, 0-5°C to room temperature, 4-6 hours
- Rearrangement: KOH, pyridine, 25°C, 48 hours
- Cyclization: Glacial acetic acid, H₂SO₄, 110°C, 2 hours
Method B: Vilsmeier-Haack Approach
An alternative approach utilizes the Vilsmeier-Haack reaction for the synthesis of functionalized chromones:
- Reaction of 2,5-dihydroxy-4-methoxyacetophenone with DMF/POCl₃
- Subsequent cyclization to form the 5-hydroxy-7-methoxy-chromen-4-one
Reagents and Conditions:
- Vilsmeier-Haack: DMF, POCl₃, 0-5°C to 70°C, 4 hours
- Cyclization: 2M NaOH, 25°C, 1 hour
Protection Strategy for Hydroxyl Groups
Prior to glycosylation, selective protection of hydroxyl groups is essential. The typical protection scheme involves:
- Benzylation of the 5-hydroxyl group
- Methoxymethylation of the 7-hydroxyl group (if required)
Reagents and Conditions:
- Benzylation: BnBr, K₂CO₃, DMF, 50-60°C, 4-6 hours
- Methoxymethylation: MOMCl, DIPEA, CH₂Cl₂, 0°C to room temperature, 2 hours
Glycosylation Strategies
Preparation of Glycosyl Donors
The synthesis of suitable glycosyl donors follows established carbohydrate chemistry methods.
Synthesis of Peracetylated Glucose
Starting from D-glucose:
Reaction:
D-glucose + Ac₂O → 1,2,3,4,6-penta-O-acetyl-D-glucopyranose
Reagents and Conditions:
- Acetic anhydride (5 mL), iodine (0.05 g, 0.47 mmol)
- Room temperature, 2 hours
- Yield: Quantitative (α/β anomers in ~1.0:0.6 ratio)
Preparation of Trichloroacetimidate Donor
The trichloroacetimidate method provides stereoselective glycosylation:
- Selective deacetylation at anomeric position
- Formation of trichloroacetimidate
Reagents and Conditions:
- Selective deacetylation: NH₂NH₂·AcOH, DMF, 50°C, 3 hours
- Trichloroacetimidate formation: Cl₃CCN, DBU, CH₂Cl₂, 0°C to room temperature, 2 hours
Regioselective 3-O-Glycosylation
The first glycosylation step targets the 3-hydroxyl position of the flavone core.
Reaction:
Protected 5-hydroxy-7-methoxyflavone + Sugar trichloroacetimidate donor →
3-O-glycosylated intermediate
Reagents and Conditions:
- Lewis acid catalyst: TMSOTf or BF₃·Et₂O
- CH₂Cl₂, -20°C to 0°C, 2-4 hours
- Yield: 75-85%
- Stereochemistry: β-selective due to neighboring group participation from 2-O-acetyl group
4'-O-Glycosylation of B-Ring
The second glycosylation introduces the sugar moiety at the 4'-position of the B-ring phenolic hydroxyl.
Reaction:
3-O-glycosylated intermediate + Sugar trichloroacetimidate donor →
3,4'-di-O-glycosylated protected product
Reagents and Conditions:
- Lewis acid catalyst: TMSOTf
- CH₂Cl₂, -10°C to room temperature, 3-5 hours
- Yield: 65-75%
- Stereochemistry: β-selective
Deprotection Sequence
The final steps involve sequential deprotection of protecting groups:
- Removal of acetyl groups from sugar moieties
- Hydrogenolysis of benzyl protecting groups
Reagents and Conditions:
- Deacetylation: NaOMe, MeOH, room temperature, 4-6 hours
- Benzyl removal: H₂, Pd/C, THF/MeOH (1:1), room temperature, 12 hours
Complete Synthetic Route
Detailed Synthetic Pathway
The complete multi-step synthesis proceeding from commercially available starting materials is outlined below:
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Preparation of 2-hydroxy-4-methoxyacetophenone | Methylation of 2,4-dihydroxyacetophenone | (CH₃)₂SO₄, K₂CO₃, acetone | 85-90 |
| 2 | Esterification | 4-hydroxybenzoyl chloride, pyridine | 0°C to rt, 4h | 80-85 |
| 3 | Baker-Venkataraman rearrangement | KOH, pyridine | 25°C, 48h | 75-80 |
| 4 | Cyclization to flavone | Glacial acetic acid, H₂SO₄ | 110°C, 2h | 70-75 |
| 5 | Selective protection of 5-OH | BnBr, K₂CO₃, DMF | 50-60°C, 4-6h | 85-90 |
| 6 | Protection of 4'-OH | BnBr, K₂CO₃, DMF | 50-60°C, 4-6h | 85-90 |
| 7 | Preparation of sugar donor | See section 4.1 | - | 75-85 |
| 8 | 3-O-glycosylation | TMSOTf, CH₂Cl₂ | -20°C to 0°C, 2-4h | 75-85 |
| 9 | Deacetylation of 3-O-glucose | NaOMe, MeOH | rt, 4-6h | 90-95 |
| 10 | Selective 4'-O-deprotection | Hydrogenolysis conditions | rt, 4h | 85-90 |
| 11 | 4'-O-glycosylation | TMSOTf, CH₂Cl₂ | -10°C to rt, 3-5h | 65-75 |
| 12 | Global deprotection | NaOMe, MeOH then H₂, Pd/C | Sequential | 70-80 |
Alternative Approach via Rutin Derivatization
An alternative approach starting from naturally occurring rutin (quercetin-3-O-rutinoside) has been documented:
- Per-benzylation of rutin
- Acid hydrolysis to remove rutinoside
- Installation of ethylene glycol linker at 3-OH
- Switch of benzyl protecting groups to methoxymethyl (MOM) groups
- Removal of temporary silyl protection
- Regioselective glycosylation
- Deprotection
This approach leverages natural product starting materials and avoids several synthetic steps.
Spectroscopic Characterization
NMR Spectral Data
The structural confirmation of intermediates and final product relies heavily on NMR spectroscopy:
¹H NMR (600 MHz, DMSO-d₆) Key Signals:
- 12.5-13.0 ppm (s, 1H, 5-OH)
- 7.8-8.1 ppm (d, 2H, H-2'/H-6')
- 6.8-7.2 ppm (complex, aromatic protons)
- 6.1-6.4 ppm (s, 1H, H-6)
- 5.0-5.2 ppm (d, 1H, anomeric H-1")
- 4.5-4.7 ppm (d, 1H, anomeric H-1"')
- 3.6-3.9 ppm (s, 3H, 7-OCH₃)
- 3.1-3.8 ppm (m, sugar protons)
¹³C NMR (150 MHz, DMSO-d₆) Key Signals:
- 176-178 ppm (C-4)
- 161-164 ppm (C-7, C-5)
- 156-159 ppm (C-9, C-2)
- 145-148 ppm (C-3', C-4')
- 133-136 ppm (C-3)
- 100-103 ppm (anomeric C-1", C-1"')
- 55-57 ppm (7-OCH₃)
Mass Spectrometry
HRMS (ESI) data provides confirmation of molecular formula:
- Calculated for C₂₈H₃₂O₁₇ [M+H]⁺: Exact mass calculation
- Found: Within 5 ppm error
Critical Analysis of Synthetic Approaches
Advantages and Limitations
| Approach | Advantages | Limitations |
|---|---|---|
| Baker-Venkataraman route | Well-established, scalable | Multiple steps, moderate yields |
| Vilsmeier-Haack approach | Fewer steps | Harsh conditions, lower regioselectivity |
| Rutin derivatization | Uses natural product starting material | Limited to specific flavonoid skeletons |
Stereocontrol in Glycosylation
The stereoselective formation of β-glycosidic linkages is critical and achieved through:
- Neighboring group participation from 2-O-acetyl groups in sugar donors
- Low-temperature reactions to enhance stereoselectivity
- Lewis acid catalysis to promote SN2-like displacement
Regioselectivity Challenges
Achieving regioselective glycosylation requires careful consideration of:
- Relative nucleophilicity of hydroxyl groups
- Strategic protection/deprotection sequences
- Reaction temperature and solvent effects
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of chromen-4-one derivatives with ketone or aldehyde functionalities.
Scientific Research Applications
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with key analogs:
Key Observations :
Glycosylation Patterns: The target compound is diglycosylated, unlike monoglycosylated analogs in –3. This increases its hydrophilicity and may enhance binding to polar biological targets . The C3-glucose substitution is rare among flavonoids, distinguishing it from common C7- or C4'-glycosides like Liquiritin .
Physicochemical Properties
Implications :
- The target compound’s low LogP (-1.2) suggests high solubility in aqueous media, critical for bioavailability.
Enzyme Inhibition (Molecular Docking Scores):
Analysis :
- The target compound’s diglucosylation may enhance steric hindrance, reducing binding affinity compared to smaller aglycones like Isorhamnetin. However, its polar groups could improve solubility-driven efficacy in vivo.
Biological Activity
The compound 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one , often referred to as a flavonoid derivative due to its structural features, has garnered attention for its potential biological activities. This article reviews its pharmacological properties based on recent studies and findings.
The compound has the following characteristics:
- Molecular Formula : C22H22O10
- Molecular Weight : 446.40 g/mol
- CAS Number : 154-36-9
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that it can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro .
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. For instance, in a cell line study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
Several studies have explored the anticancer effects of this flavonoid derivative. It was found to induce apoptosis in cancer cells through various mechanisms such as activation of caspases and modulation of the Bcl-2 family proteins. In vitro assays showed that it inhibited the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values indicating potent activity .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. In animal models of neurodegenerative diseases like Alzheimer's, administration of this flavonoid resulted in improved cognitive function and reduced amyloid plaque formation .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective electron donation to neutralize free radicals.
- Inhibition of Inflammatory Pathways : The compound downregulates NF-kB signaling pathways that are crucial in inflammation.
- Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cancer cell death.
- Neuroprotection : The flavonoid's ability to cross the blood-brain barrier enhances its neuroprotective effects.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Cancer Cell Lines : In a controlled experiment with MCF-7 breast cancer cells treated with varying concentrations of the compound (1 µM to 100 µM), a dose-dependent decrease in cell viability was observed after 48 hours. Flow cytometry analysis revealed significant apoptosis at higher concentrations.
- Neuroprotection in Animal Models : A study involving transgenic mice expressing amyloid precursor protein showed that dietary supplementation with the compound led to a marked decrease in amyloid plaques and improved memory performance on cognitive tests compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
